molecular formula C11H6ClN3S B1334658 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile CAS No. 266337-47-7

2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile

Cat. No. B1334658
CAS RN: 266337-47-7
M. Wt: 247.7 g/mol
InChI Key: PMABHPFSDKTYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and one-pot synthesis methods. For instance, the one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis produces imidazo[1,2-a]pyridine derivatives, which are structurally related to 2-chloro-6-(2-pyridylthio)isonicotinonitrile . Another study describes an eco-friendly synthesis of 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives using silica-supported perchloric acid under solvent-free conditions . These methods highlight the potential for creating diverse derivatives of isonicotinonitriles, which could be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectral methods and X-ray diffraction analysis. For example, the structure of a product from the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer was confirmed by these techniques . This suggests that similar analytical methods could be used to determine the molecular structure of 2-chloro-6-(2-pyridylthio)isonicotinonitrile.

Chemical Reactions Analysis

The chemical reactions involving isonicotinonitrile derivatives are diverse. The regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer indicates that nucleophilic substitution reactions can be used to modify the position of chlorine atoms in these compounds . Additionally, the synthesis of pyrido[1,2-a]benzimidazole derivatives from related reactants suggests that 2-chloro-6-(2-pyridylthio)isonicotinonitrile could potentially undergo similar substitution and annulation reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-chloro-6-(2-pyridylthio)isonicotinonitrile are not directly reported, the properties of similar compounds can provide some insights. For example, the fluorescent properties of imidazo[1,2-a]pyridine derivatives indicate that the compound of interest may also exhibit fluorescence, which could be useful in applications such as sensing . The solvent-free synthesis of related compounds also suggests that 2-chloro-6-(2-pyridylthio)isonicotinonitrile might be synthesized under environmentally benign conditions, which is advantageous for sustainable chemistry practices .

Scientific Research Applications

Synthesis and Characterization of Pyridines

The research by Kieseritzky and Lindström (2010) explores the synthesis and characterization of pyridines, including methods for dehalocyanation and acidic hydrolysis. These processes are essential for the functionalization of compounds related to 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile, contributing to the broader understanding of pyridine chemistry (Kieseritzky & Lindström, 2010).

Cross-Coupling of Pyridines

Chen, León, and Knochel (2014) report on BF3-mediated direct alkynylation of pyridines, demonstrating a novel, transition-metal-free cross-coupling method. This research is significant for the chemical manipulation of pyridine structures, including those similar to 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile (Chen, León, & Knochel, 2014).

Nucleophilic Substitution in Pyridines

Dyadyuchenko et al. (2021) discuss the regioselective nucleophilic substitution in pyridines, a process relevant to compounds like 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile. Understanding these reactions can contribute to the development of novel pyridine derivatives (Dyadyuchenko et al., 2021).

Applications in Fluorescent Probes

Shao et al. (2011) explore the use of β-lactam carbenes with 2-pyridyl isonitriles for synthesizing fluorescent probes. This research is particularly relevant for the development of novel fluorescent materials using pyridine derivatives (Shao et al., 2011).

Corrosion Inhibition

Ansari, Quraishi, and Singh (2015) studied the adsorption and inhibitory effects of pyridine derivatives on steel corrosion. This research indicates potential industrial applications of pyridine compounds in corrosion protection (Ansari, Quraishi, & Singh, 2015).

Safety and Hazards

2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile is noted to be harmful . For more detailed safety and hazard information, it’s recommended to refer to its Material Safety Data Sheet (MSDS).

properties

IUPAC Name

2-chloro-6-pyridin-2-ylsulfanylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3S/c12-9-5-8(7-13)6-11(15-9)16-10-3-1-2-4-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMABHPFSDKTYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=NC(=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384117
Record name 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile

CAS RN

266337-47-7
Record name 2-Chloro-6-(2-Pyridylthio)Isonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.